molecular formula C19H11BrF6O2 B3287330 Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate CAS No. 843614-94-8

Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate

Cat. No.: B3287330
CAS No.: 843614-94-8
M. Wt: 465.2 g/mol
InChI Key: ORTKGQBVLXUNMH-UHFFFAOYSA-N
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Description

Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate is a complex organic compound with a unique structure characterized by the presence of bromine, fluorine, and phenanthrene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate typically involves multi-step organic reactions. One common method includes the bromination of 1,3-difluorophenanthrene followed by esterification with ethyl 2,3,3,3-tetrafluoropropanoate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .

Scientific Research Applications

Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate
  • Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate

Uniqueness

Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate is unique due to its specific combination of bromine, fluorine, and phenanthrene groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF6O2/c1-2-28-17(27)18(23,19(24,25)26)15-14(21)8-12-9-4-3-5-13(20)10(9)6-7-11(12)16(15)22/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTKGQBVLXUNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C2C3=C(C=CC2=C1F)C(=CC=C3)Br)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate
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Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate
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Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate
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Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate
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Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate
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Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate

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